7-(4-Chlorophenoxy)heptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7170-57-2 |
|---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
7-(4-chlorophenoxy)heptanoic acid |
InChI |
InChI=1S/C13H17ClO3/c14-11-6-8-12(9-7-11)17-10-4-2-1-3-5-13(15)16/h6-9H,1-5,10H2,(H,15,16) |
InChI Key |
ILDVLQJVCVDEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCC(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of 7 4 Chlorophenoxy Heptanoic Acid
Established Synthetic Routes for 7-(4-Chlorophenoxy)heptanoic acid and its Derivatives
The synthesis of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be achieved through well-established organic chemistry principles, particularly the Williamson ether synthesis. This method is a common and reliable route for forming aryl ethers. The general approach involves the reaction of a phenoxide with an alkyl halide. Derivatives can be prepared by modifying the starting materials, such as using different substituted phenols or varying the length and functionality of the alkyl chain.
Stepwise Synthesis Pathways and Intermediate Compounds
A plausible and efficient synthetic pathway for this compound involves a two-step process starting from commercially available reagents: 4-chlorophenol (B41353) and a 7-haloheptanoic acid ester, such as ethyl 7-bromoheptanoate.
Step 1: Williamson Ether Synthesis The first step is the formation of the ether linkage. 4-chlorophenol is deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetone (B3395972). This reaction generates the 4-chlorophenoxide anion, which is a potent nucleophile. The subsequent addition of ethyl 7-bromoheptanoate to the reaction mixture results in a nucleophilic substitution (SN2) reaction, where the phenoxide displaces the bromide ion, forming the intermediate compound, ethyl 7-(4-chlorophenoxy)heptanoate.
Reactants: 4-chlorophenol, Ethyl 7-bromoheptanoate, Base (e.g., K2CO3)
Solvent: Acetone or DMF
Intermediate: Ethyl 7-(4-chlorophenoxy)heptanoate
Step 2: Saponification (Ester Hydrolysis) The second step is the hydrolysis of the ethyl ester intermediate to yield the final carboxylic acid. This is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction mixture is then acidified with a strong acid, like hydrochloric acid (HCl), to protonate the carboxylate salt, precipitating the desired product, this compound. nih.gov The crude product can then be purified by recrystallization.
Reactant: Ethyl 7-(4-chlorophenoxy)heptanoate, Base (e.g., NaOH)
Followed by: Acidification (e.g., HCl)
Final Product: this compound
This stepwise pathway is advantageous as it utilizes common laboratory reagents and reaction conditions. nih.govchemicalforums.com
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. beilstein-journals.org Key parameters for the synthesis of this compound include the choice of base, solvent, temperature, and reaction time.
| Parameter | Condition | Rationale |
| Base (Step 1) | Potassium carbonate (K2CO3) is often preferred for its mildness and ease of handling compared to stronger bases like NaH. | A suitable base is required to deprotonate the phenol (B47542) to form the nucleophilic phenoxide. |
| Solvent (Step 1) | Aprotic polar solvents like acetone or DMF are ideal as they solvate the cation of the base and facilitate the SN2 reaction. | The solvent choice affects reaction rate and solubility of reactants. |
| Temperature | The ether synthesis is often performed at elevated temperatures (e.g., reflux) to increase the reaction rate. Hydrolysis also typically requires heating. google.com | Temperature influences the kinetic energy of molecules, affecting the rate of effective collisions. |
| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. nih.gov | Ensures the reaction goes to completion without promoting the formation of degradation products. |
| Purification | Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a standard method for purifying the final product. | Removes unreacted starting materials and by-products to achieve high purity. |
By carefully controlling these parameters, laboratory synthesis can be optimized to achieve high yields of this compound. Machine learning algorithms and high-throughput experimentation platforms are also emerging as powerful tools for rapidly optimizing reaction conditions. beilstein-journals.org
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of this compound rely on a combination of modern analytical techniques. Spectroscopic methods like NMR and MS provide detailed structural information, while chromatographic methods such as HPLC and GC are used to assess purity. nih.govnih.govcam.ac.ukshimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of an organic compound. shimadzu.com For this compound, both ¹H NMR and ¹³C NMR spectra would provide unambiguous confirmation of its structure.
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different chemical environments of the protons. docbrown.info The aromatic protons would appear as two doublets due to the para-substitution pattern. The methylene (B1212753) protons of the heptanoic acid chain would show characteristic multiplets, with chemical shifts influenced by their proximity to the electron-withdrawing ether oxygen and carboxylic acid groups. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. chemicalbook.com The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons (with different shifts for the chlorine- and oxygen-substituted carbons), the carbons of the aliphatic chain, and the terminal methyl carbon.
Predicted ¹H NMR Chemical Shifts for this compound (Based on data for analogous structures like 4-chlorophenoxyacetic acid and heptanoic acid) chemicalbook.comuq.edu.au
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic (ortho to O) | ~6.9 | Doublet | 2H |
| Aromatic (ortho to Cl) | ~7.2 | Doublet | 2H |
| -O-CH₂- | ~4.0 | Triplet | 2H |
| -CH₂-COOH | ~2.4 | Triplet | 2H |
| Internal methylenes | ~1.4 - 1.8 | Multiplets | 6H |
| -COOH | >10 | Broad Singlet | 1H |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural insights from its fragmentation patterns. shimadzu.com For this compound (C₁₃H₁₇ClO₃), the molecular weight is 256.08 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 256, accompanied by a significant [M+2]⁺ peak at m/z 258 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope. nist.gov High-resolution mass spectrometry (HRMS) could confirm the elemental formula.
Common fragmentation pathways would include:
Alpha-cleavage: Loss of the carboxyl group (-COOH) or the entire alkyl carboxylic acid chain.
Ether bond cleavage: Cleavage of the C-O bond between the aromatic ring and the alkyl chain, leading to fragments corresponding to the 4-chlorophenoxy radical (m/z 128) and the heptanoic acid chain. chemicalbook.comnih.gov
Alkyl chain fragmentation: Stepwise loss of methylene units from the heptyl chain.
Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment Identity |
| 256/258 | [M]⁺ Molecular ion |
| 186/188 | [M - C₅H₁₀]⁺ (McLafferty rearrangement) |
| 141 | [C₇H₃ClO]⁺ |
| 128/130 | [C₆H₄ClO]⁺ (4-chlorophenoxy fragment) |
| 111/113 | [C₆H₄Cl]⁺ (Chlorobenzene fragment) |
| 99 | [C₅H₇O₂]⁺ |
Investigation of Biochemical and Cellular Mechanisms of Action for 7 4 Chlorophenoxy Heptanoic Acid
Receptor-Ligand Binding Dynamics and Structural Interactions of 7-(4-Chlorophenoxy)heptanoic acid
Binding Affinity and Kinetics with Specific Receptors in Recombinant Systems
Currently, there is no publicly available scientific literature detailing the binding affinity or kinetics of this compound with any specific receptors in recombinant systems. Comprehensive searches of scientific databases have not yielded studies that have characterized the direct molecular interactions or determined binding constants such as the dissociation constant (Kd), association rate constant (kon), or dissociation rate constant (koff) for this compound.
Structural Analysis of Compound-Receptor Complexes (e.g., X-Ray Crystallography)
There are no published studies providing a structural analysis of this compound in complex with a biological receptor. Techniques such as X-ray crystallography or cryo-electron microscopy, which are used to determine the three-dimensional structure of a compound bound to its molecular target, have not been reported for this specific molecule. Therefore, the structural basis for any potential biological activity remains unelucidated.
Cellular Responses and Signaling Cascades Triggered by this compound in Pre-clinical Models
Detailed investigations into the cellular responses and signaling pathways modulated by this compound in pre-clinical models are not available in the current body of scientific literature.
Effects on Cellular Growth and Differentiation in In Vitro Systems
No research data has been published regarding the effects of this compound on cellular growth, proliferation, or differentiation in in vitro systems. Studies examining its impact on cell cycle progression, induction of apoptosis, or promotion of cellular differentiation in cultured cell lines have not been reported.
Exploration of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, Nrf2)
There is no available information from preclinical studies exploring the effects of this compound on key intracellular signaling pathways such as the NF-κB, MAPK, or Nrf2 pathways. Consequently, its potential to modulate inflammatory responses, cellular stress responses, or gene expression regulated by these cascades is unknown.
Metabolic Fate and Pre Clinical Pharmacokinetic Studies of 7 4 Chlorophenoxy Heptanoic Acid
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (e.g., microsomes, hepatocytes from animal models)
In Vivo Metabolic Profiling in Animal Models
While direct in vivo metabolic profiles for 7-(4-chlorophenoxy)heptanoic acid are not documented, extensive research on other chlorophenoxy herbicides provides a robust framework for predicting its behavior in animal models.
Absorption, Distribution, and Excretion in Model Organisms
Studies on chlorophenoxyacetic acids like 2,4-D and 2,4,5-T in rats, pigs, calves, and chickens have shown that these compounds are readily absorbed from the gastrointestinal tract when administered as salts. nih.gov Following absorption, they are distributed throughout the body, with the highest concentrations typically found in the liver, kidney, lung, and spleen. nih.gov The elimination of these compounds is generally rapid, with the primary route of excretion being via the kidneys in the urine. nih.govtandfonline.com The plasma half-life of these compounds can vary between species, for example, being approximately 3 hours in rats. nih.gov Repeated administration does not appear to lead to significant tissue accumulation. nih.gov
For instance, the chlorophenoxy herbicide MCPA is rapidly absorbed in rats, with a significant portion of the parent compound and its metabolites being eliminated in the urine within 24 hours. tandfonline.comnih.gov The terminal half-life of MCPA in rats is reported to be around 15-17 hours. tandfonline.comnih.gov
Table 1: General Pharmacokinetic Parameters of Related Chlorophenoxy Herbicides in Rats
| Compound | Absorption | Primary Excretion Route | Plasma Half-Life (approx.) | Reference |
| 2,4-D | Readily Absorbed | Urine | 3 hours | nih.gov |
| 2,4,5-T | Readily Absorbed | Urine | 3 hours | nih.gov |
| MCPA | Rapidly Absorbed | Urine | 15-17 hours | tandfonline.comnih.gov |
This table presents generalized data for related compounds to infer potential characteristics of this compound.
Identification and Characterization of Major Metabolites
The biotransformation of chlorophenoxyalkanoic acids in vivo is generally not extensive, with a significant portion often excreted as the unchanged parent compound. tandfonline.com However, metabolic processes do occur. The primary metabolic pathway for many compounds in this class is hydroxylation. For example, in the case of the herbicide MCPA, a major metabolite identified in rats is the hydroxylated form, hydroxymethylphenoxyacetic acid (HMCPA). nih.gov This metabolite, along with the parent compound, is primarily excreted in the urine as free acids, with a smaller fraction being conjugated. nih.gov It is plausible that this compound would undergo similar metabolic transformations, leading to hydroxylated and potentially conjugated metabolites.
Enzyme Systems Involved in Biotransformation of this compound
The biotransformation of xenobiotics, including herbicides of the chlorophenoxyalkanoic acid class, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govfrontiersin.org These enzymes are crucial for the Phase I metabolism of a wide array of foreign compounds. nih.gov While the specific CYP isozymes responsible for the metabolism of this compound have not been identified, it is highly probable that members of this enzyme family are involved in its hydroxylation and other potential oxidative metabolic pathways. The metabolism of many herbicides in plants has also been attributed to cytochrome P450 enzymes. nih.gov
Structure Activity Relationship Sar Studies of 7 4 Chlorophenoxy Heptanoic Acid Analogs
Design and Synthesis of Chemically Modified Derivatives of 7-(4-Chlorophenoxy)heptanoic acid
The design of derivatives based on this compound often involves modifying three key structural components: the phenoxy ring, the heptanoic acid chain, and the carboxylic acid group. These modifications aim to explore and optimize the compound's interaction with biological targets, such as peroxisome proliferator-activated receptors (PPARs). wikipedia.org Fibrates, a class of amphipathic carboxylic acids to which this compound belongs, are known to stimulate PPAR-alpha, a nuclear transcription factor that regulates genes involved in lipid metabolism and energy homeostasis. wikipedia.orglipidcenter.com
The synthesis of these analogs employs established organic chemistry reactions. For instance, the core structure can be assembled through the alkylation of a substituted phenol (B47542) (like 4-chlorophenol) with a haloalkanoate ester, followed by hydrolysis to yield the carboxylic acid. To create diversity, chemists introduce different substituents on the phenyl ring or vary the length and structure of the alkyl chain. researchgate.net For example, a common synthetic route involves the reaction of 4-chlorophenol (B41353) with an ethyl ester of a bromoalkanoic acid (like ethyl 7-bromoheptanoate) under basic conditions, followed by saponification of the resulting ester to produce the final carboxylic acid derivative.
Further modifications can include the introduction of different functional groups. A general approach to synthesizing carboxyalkyl-functionalized derivatives involves the regioselective N-alkylation of a heterocyclic core with an appropriate haloalkanoate ester under phase-transfer reaction conditions, which is then saponified to yield the target acid. researchgate.net The synthesis of more complex analogs, such as those with modified linkers or additional rings, requires multi-step synthetic sequences. For example, the synthesis of 7-chloro-2-oxoheptanoic acid, a related structure, can be achieved from 1-bromo-5-chloro-pentane by forming a Grignard reagent and reacting it with diethyl oxalate, followed by hydrolysis. google.com These synthetic strategies allow for the systematic exploration of the chemical space around the parent molecule to identify derivatives with enhanced activity or specificity.
Correlation Between Structural Features and Biochemical Activity
The biochemical activity of this compound analogs is intrinsically linked to their molecular structure. SAR studies have illuminated how specific changes to the phenoxy moiety and the heptanoic acid chain dictate the compound's ability to interact with biological targets and undergo metabolic transformation. These compounds are generally amphipathic, possessing a hydrophobic part and a hydrophilic carboxylic acid group, which is crucial for their activity. wikipedia.orglipidcenter.com
Influence of Phenoxy Moiety Substitutions on Receptor Binding and Activity
The phenoxy group is a critical determinant of receptor binding and activity. The nature and position of substituents on this aromatic ring can significantly alter the compound's potency and specificity. In the broader class of fibrates, the presence of a parachloro moiety is common, though not universal. nih.gov
Key findings from SAR studies include:
Halogen Substitution: The 4-chloro substituent on the phenoxy ring is a key feature for many active compounds in this class. Its electron-withdrawing nature and size influence the electronic distribution and steric profile of the molecule, which can enhance binding affinity to target receptors like PPARs.
Addition of other groups: The addition of a second phenyl ring, as seen in compounds like fenofibrate, has been shown to increase lipid-lowering potency by 5- to 10-fold compared to the parent compound, clofibrate, suggesting that increased hydrophobicity or specific steric bulk in this region can enhance activity. nih.gov
Positional Isomerism: The position of substituents is crucial. For example, moving the chloro group from the para (4) position to the ortho or meta positions can drastically reduce or alter the biological activity, indicating a specific binding pocket geometry in the target receptor.
These findings highlight that the electronic and steric properties of the substituted phenoxy ring are finely tuned for optimal interaction with the receptor's binding site.
Role of Heptanoic Acid Chain Length and Modifications on Metabolic Interactions
Key observations regarding the linker and acid group include:
Chain Length: The length of the alkyl chain is critical. The seven-carbon chain of heptanoic acid provides optimal spacing and flexibility for many analogs to adopt the necessary conformation to fit into the receptor's binding pocket. Altering the chain length—for instance, to pentanoic or nonanoic acid—can lead to a decrease in activity, suggesting that both shorter and longer chains may position the key functional groups suboptimally for interaction.
Carboxylic Acid Group: The terminal carboxylic acid is an essential feature for the activity of these compounds as PPAR agonists. lipidcenter.comlipidcenter.com This polar group typically forms key hydrogen bonds and ionic interactions within the ligand-binding domain of the receptor. Esterification of this group, as seen in prodrugs like fenofibrate, renders the molecule inactive until it is hydrolyzed in the body to the free carboxylic acid (fenofibric acid). lipidcenter.compharmacy180.com This demonstrates the necessity of the free acid for pharmacological activity.
Chain Modifications: Introducing rigidity or different functional groups into the alkyl chain can also modulate activity. For example, the presence of methylene (B1212753) groups between the phenoxy oxygen and the phenyl ring, as in gemfibrozil, differentiates its structure and likely its binding mode from other fibrates. nih.gov
The interplay between the chain length and the terminal acidic group is vital for ensuring the molecule can traverse cellular membranes and correctly orient itself within the active site of its target protein. lipidcenter.com
Computational Approaches for SAR Analysis and Predictive Modeling
Computational methods are powerful tools for elucidating the SAR of this compound analogs and for designing new compounds with potentially improved properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide quantitative insights into how molecular features correlate with biological activity. drugdesign.org
QSAR Modeling: QSAR studies establish mathematical models that correlate physicochemical properties (descriptors) of molecules with their biological activity. drugdesign.orgnih.gov For a series of phenoxyalkanoic acid derivatives, a QSAR model might look like:
Biological Activity = c1(LogP) + c2(Σ) + c3*(Es) + constant
Where:
LogP represents the hydrophobicity of the molecule.
Σ (Sigma) is the Hammett constant, describing the electronic effect of substituents on the phenyl ring. drugdesign.org
Es is a steric parameter (like Taft's steric parameter) that quantifies the bulk of the substituents.
c1, c2, c3 are coefficients determined from the analysis, indicating the relative importance of each descriptor.
Such models can reveal that activity is primarily driven by hydrophobicity and the electronic nature of the phenoxy ring substituents. drugdesign.org The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (r²) and cross-validation (Q²). nih.govmdpi.com
Molecular Docking and 3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed picture by creating 3D contour maps. mdpi.com These maps highlight regions around the aligned molecules where specific properties are favorable or unfavorable for activity:
Steric Maps: Show where bulky groups increase or decrease activity.
Electrostatic Maps: Indicate where positive or negative charges are preferred.
Hydrophobic Maps: Reveal regions where lipophilic groups enhance binding. mdpi.com
For analogs of this compound, these studies can visualize the binding pocket of the target receptor (e.g., PPAR-alpha), showing the crucial hydrogen bond interaction of the carboxylic acid and the hydrophobic pocket accommodating the chlorophenoxy group. This information is invaluable for the rational design of new, more potent, and selective analogs. mdpi.com
Advanced Analytical Methodologies for Detection and Quantification of 7 4 Chlorophenoxy Heptanoic Acid
Development of High-Sensitivity Chromatographic Methods (e.g., LC-MS/MS, GC-MS)
LC-MS/MS is a powerful tool for analyzing non-volatile and thermally labile compounds like 7-(4-Chlorophenoxy)heptanoic acid directly. It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In contrast, GC-MS typically requires a derivatization step to convert the acidic analyte into a more volatile and thermally stable form suitable for gas chromatography.
A comparison of GC-MS and LC-MS methods for the analysis of similar phenolic acids has shown that both techniques can be suitable, with GC-MS sometimes offering better quantitation for low-concentration compounds. cdc.gov The development of a specific method for this compound would involve optimizing parameters for either system to achieve the desired analytical performance.
Sample Preparation and Extraction Techniques for Complex Research Matrices
The primary goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The selection of an appropriate extraction technique is critical and depends on the nature of the sample, whether it be from a pre-clinical study (e.g., plasma, tissue) or an environmental investigation (e.g., water, soil).
Commonly employed extraction methods for acidic compounds from complex matrices include:
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For an acidic compound like this compound, the pH of the aqueous sample would be adjusted to be at least two pH units below its pKa to ensure it is in its neutral, uncharged form, facilitating its extraction into an organic solvent.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte while the sample matrix is washed away. For acidic compounds, a mixed-mode or anion-exchange sorbent can be effective. The analyte is first retained on the sorbent and then eluted with a small volume of an appropriate solvent. This technique is often preferred for its efficiency, selectivity, and potential for automation.
Dispersive Solid-Phase Extraction (dSPE): A variation of SPE, dSPE involves dispersing the sorbent directly into the sample solution. After a period of mixing, the sorbent with the adsorbed analyte is separated by centrifugation. This method is known for its simplicity and speed.
The choice of extraction method should be carefully validated to ensure high recovery and minimal matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer.
Optimization of Detection Parameters for Specificity and Sensitivity
For LC-MS/MS:
Optimization of detection parameters in LC-MS/MS is crucial for achieving high specificity and sensitivity. This typically involves operating the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity.
Key parameters to optimize include:
Ionization Source Parameters: The electrospray ionization (ESI) source is commonly used for acidic compounds, typically in negative ion mode. Parameters such as spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature need to be optimized to maximize the generation of the deprotonated molecule [M-H]⁻.
Collision Energy: The energy applied in the collision cell to fragment the precursor ion is a critical parameter. It must be optimized for each specific precursor-to-product ion transition to maximize the abundance of the product ion.
Precursor and Product Ion Selection: The selection of unique and intense precursor and product ions is fundamental to the specificity of the assay.
For GC-MS:
In GC-MS, after derivatization, the analyte is separated on a capillary column and detected by the mass spectrometer. Optimization here focuses on:
Gas Chromatography Parameters: The choice of the capillary column (e.g., a non-polar or medium-polarity column) and the optimization of the temperature program are essential for achieving good chromatographic separation from other components in the sample.
Ionization and Detection: Electron ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectrum, with its characteristic fragmentation pattern, can be used for identification. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only a few characteristic ions of the analyte, thereby increasing sensitivity and selectivity.
The following tables present hypothetical yet representative parameters for the analysis of this compound.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition (MRM) | Precursor Ion (Q1) -> Product Ion (Q3) |
| Example Hypothetical Transition | m/z 255.0 -> m/z 125.0 |
| Spray Voltage | -3500 V |
| Capillary Temperature | 300 °C |
| Collision Energy | Optimized for specific transition |
Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Setting |
| Gas Chromatography | |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Example Hypothetical Monitored Ions | m/z [M]+, [M-CH3]+, [characteristic fragment]+ |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Application of Analytical Methods in Pre-clinical and Environmental Research Studies
The developed high-sensitivity chromatographic methods are instrumental in a variety of research settings.
In pre-clinical research , these methods can be used to:
Characterize Pharmacokinetics: By quantifying the concentration of this compound in biological fluids like plasma and urine over time, researchers can determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Assess Tissue Distribution: The methods can be applied to homogenized tissue samples to understand the distribution and potential accumulation of the compound in various organs.
Investigate In Vitro Metabolism: Analyzing samples from in vitro systems, such as liver microsomes or hepatocytes, can help identify potential metabolites of this compound.
In environmental research , these analytical methods are essential for:
Monitoring Environmental Compartments: The quantification of this compound in water, soil, and sediment samples is crucial for assessing its environmental presence and persistence.
Studying Environmental Fate and Transport: These methods enable researchers to study the degradation pathways and mobility of the compound in different environmental conditions.
Ecotoxicological Studies: The accurate measurement of exposure concentrations in ecotoxicological test systems is vital for evaluating the potential risks of the compound to non-target organisms.
The application of these validated analytical methods provides the reliable data necessary for a thorough understanding of the behavior of this compound in both biological and environmental systems.
Environmental Behavior and Degradation Pathways of 7 4 Chlorophenoxy Heptanoic Acid
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation, occurring without the involvement of living organisms, is a key factor in the environmental persistence of chemical compounds. For 7-(4-chlorophenoxy)heptanoic acid, the principal abiotic degradation processes are expected to be photodegradation and, to a lesser extent, hydrolysis.
Photodegradation, or the breakdown of molecules by light, is a significant pathway for the transformation of chlorophenoxy herbicides in the environment. Studies on related compounds provide insight into the likely photochemical fate of this compound.
Direct photolysis of chlorophenoxyacetic acids in aqueous solutions by UV irradiation is generally a slow process. For instance, 4-chlorophenoxyacetic acid (4-CPA) has been shown to degrade upon exposure to sunlight, with a reported loss of 30% in 24 hours. nih.gov The primary mechanism involves the cleavage of the ether bond, leading to the formation of 4-chlorophenol (B41353) and the corresponding aliphatic acid. Further degradation can occur through the reductive dechlorination of the aromatic ring.
The rate of photodegradation can be significantly accelerated by the presence of photosensitizing substances, such as titanium dioxide (TiO₂) or iron ions, in what are known as Advanced Oxidation Processes (AOPs). The photo-Fenton reaction (UV/Fe/H₂O₂) is particularly effective. In this system, hydroxyl radicals (•OH), which are powerful oxidizing agents, are generated and readily attack the organic molecule. Research on the photodegradation of various chlorophenoxy acids has demonstrated rapid and near-complete mineralization (conversion to CO₂, water, and mineral salts) using this method. researchgate.net For example, the photo-Fenton system has been shown to degrade compounds like MCPA and MCPP in minutes. researchgate.net It is highly probable that this compound would undergo a similar photocatalytic degradation, with primary intermediates being 4-chlorophenol and heptanoic acid, which are then further mineralized.
Table 1: Photodegradation Data for Related Chlorophenoxy Herbicides
| Compound | System | Conditions | Outcome |
|---|---|---|---|
| 4-Chlorophenoxyacetic acid (4-CPA) | Sunlight | Aqueous solution | 30% degradation in 24 hours. nih.gov |
| Various Chlorophenoxy Acids (MCPA, MCPP, 2,4-D) | UV alone | Aqueous solution | Slow and partial degradation (e.g., 3 hours for 2,4-D). researchgate.net |
| Various Chlorophenoxy Acids (MCPA, MCPP, 2,4-D, 2,4,5-T) | Photo-Fenton (UV/Fe/H₂O₂) | Aqueous solution | Rapid degradation (7-60 minutes) and high mineralization yields (80-96%). researchgate.net |
This table presents data for compounds structurally related to this compound to infer its potential behavior.
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. youtube.com The ether linkage (C-O-C) in chlorophenoxyalkanoic acids is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, abiotic hydrolysis is not considered a major degradation pathway for these compounds in soil or water. carbodiimide.com
While hydrolysis can be forced under strong acidic or basic conditions, these are not representative of most natural ecosystems. carbodiimide.com Any significant hydrolysis of this compound would likely occur as a secondary effect of other degradation processes, such as enzymatic action during microbial metabolism.
Biotic Degradation Mechanisms in Soil and Aquatic Environments
Biodegradation by microorganisms is the primary mechanism for the dissipation of chlorophenoxy herbicides from the environment.
The microbial degradation of chlorophenoxyalkanoic acids has been extensively studied, particularly for the herbicide 2,4-D. nih.gov The degradation is typically initiated by an enzymatic cleavage of the ether bond, which separates the aromatic ring from the aliphatic acid side chain. nih.govnih.gov
For this compound, the expected initial step would be its conversion to 4-chlorophenol and heptanoic acid . This reaction is catalyzed by specific dioxygenase enzymes. Following this initial cleavage, both intermediates are typically metabolized further. 4-chlorophenol is a known environmental pollutant and its degradation has been studied in detail. It is usually hydroxylated to form 4-chlorocatechol , which then undergoes ring cleavage and is funneled into the tricarboxylic acid (TCA) cycle for complete mineralization. nih.gov Heptanoic acid, a simple fatty acid, would likely be readily metabolized by a wide range of soil and aquatic microorganisms through beta-oxidation.
A diverse array of microorganisms capable of degrading chlorophenoxy compounds has been identified. These are primarily bacteria, including species from the genera Pseudomonas, Cupriavidus, Arthrobacter, and Burkholderia. nih.govnih.govnih.govresearchgate.net It is plausible that members of these same microbial groups would be responsible for the degradation of this compound in the environment.
Table 2: Microorganisms Involved in the Degradation of Related Chlorophenoxy Compounds
| Microorganism Genus | Degraded Compound(s) | Key Metabolic Step |
|---|---|---|
| Cupriavidus | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Ether bond cleavage, aromatic ring degradation. nih.gov |
| Pseudomonas | 2,4-D, Monochlorophenols (4-CP) | Co-metabolic degradation of chlorophenols. researchgate.net |
| Arthrobacter | 4-Chloroacetophenone, 4-Chlorobenzoic acid | Mineralization of chlorinated aromatic compounds. nih.govosti.gov |
| Burkholderia | 4-Chloro-2-aminophenol | Deamination and ring cleavage. nih.gov |
This table lists microbial genera known to degrade compounds structurally related to this compound.
The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. concawe.eu The mobility of a substance describes its potential to move through environmental compartments, such as soil and water. nih.gov
The persistence of chlorophenoxyalkanoic acids in soil is variable, with reported half-lives ranging from a few days to several months, depending on environmental conditions like temperature, moisture, pH, and microbial activity. Given that biodegradation is the main degradation pathway, conditions favorable to microbial growth will decrease the persistence of this compound.
Environmental Distribution and Bioaccumulation Potential in Research Models
The environmental distribution of this compound will be dictated by its mobility and persistence. Its moderate water solubility combined with a tendency to adsorb to organic matter suggests it will be found primarily in the upper soil layers and associated aquatic sediments.
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), which measures its hydrophobicity. ecetoc.org A higher Kow value generally indicates a greater potential for bioaccumulation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(4-chlorophenoxy)heptanoic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis of heptanoic acid derivatives often involves nucleophilic substitution or coupling reactions. For example, details a multi-step synthesis of analogous compounds using carbodiimide-mediated coupling, followed by click chemistry (azide-alkyne cycloaddition) under copper catalysis. Reaction parameters such as solvent choice (e.g., ethanol/water mixtures), temperature (room temperature for click chemistry), and purification via column chromatography are critical for optimizing yield . Adjusting stoichiometry of reagents like sodium ascorbate and copper sulfate can enhance reaction efficiency.
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For instance, provides detailed bond assignments for a related heptanoic acid derivative, highlighting rotatable bonds and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and phenolic (C-O) stretches. Chromatographic purity assessment via HPLC (C18 columns, acetonitrile/water gradients) is recommended, as described in for impurity profiling .
Q. How can researchers ensure the purity of this compound, and what are common impurities?
- Methodology : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to monitor purity. outlines methods for detecting impurities like chlorobenzophenone derivatives, which may arise from incomplete coupling or oxidation during synthesis. Accelerated stability studies (40°C/75% RH) can identify degradation products, while elemental analysis confirms stoichiometric integrity .
Advanced Research Questions
Q. How do structural modifications to the heptanoic acid backbone influence biological activity, and what computational tools predict these interactions?
- Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with biological targets. highlights that phenyl-substituted heptanoic acids exhibit enhanced binding to lipid membranes or enzymes due to hydrophobic and π-π interactions. For example, introducing a hexylphenyl group (as in ) increases lipophilicity, affecting bioavailability .
Q. What experimental strategies resolve contradictions in adsorption data for this compound at interfaces?
- Methodology : Surface coverage studies using Langmuir, Hill, and Matsuda models ( ) explain non-ideal adsorption behavior. For instance, cooperative adsorption (Hill model) suggests intermolecular interactions between phenyl groups at the heptanoic acid/HOPG interface. Atomic force microscopy (AFM) or quartz crystal microbalance (QCM) experiments validate these models by quantifying adsorption kinetics .
Q. How can researchers elucidate polymorphism or co-crystal formation in this compound salts?
- Methodology : Single-crystal X-ray diffraction (SC-XRD), as demonstrated in for a hydrochloride salt derivative, provides atomic-level resolution of crystal packing. Differential scanning calorimetry (DSC) detects polymorphic transitions, while powder XRD (PXRD) compares lattice parameters. Co-crystallization with oxalic acid (as in ) enhances solubility and stability, requiring solvent evaporation or grinding methods .
Q. What mechanistic insights explain the metabolic stability of this compound in pharmacokinetic studies?
- Methodology : Radiolabeled (¹⁴C) tracer studies in rodent models track metabolic pathways. ’s NIST protocols recommend LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation or sulfation). Hepatic microsomal assays (CYP450 enzymes) quantify oxidative degradation rates, while molecular dynamics simulations predict esterase susceptibility .
Methodological Notes
- Data Contradictions : Conflicting adsorption or bioactivity data may arise from solvent polarity ( ) or stereochemical variations ( ). Cross-validate using orthogonal techniques (e.g., NMR + HRMS).
- Safety Protocols : Follow ’s guidelines for handling chlorinated compounds: use fume hoods, PPE (nitrile gloves), and neutralize waste with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
